ethyl 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate
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Overview
Description
Ethyl [3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core, substituted with a 3,4-dimethoxyphenyl group and an ethyl acetate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl [3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
Ethyl [3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, with specific properties
Mechanism of Action
The mechanism of action of ethyl 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors, modulating their activity and influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-dimethoxyphenyl acetate: Shares the 3,4-dimethoxyphenyl group but lacks the pyrido[2,3-d]pyrimidine core.
Ethyl 2-(3,4-dimethoxyphenyl)acetate: Similar structure but with different positioning of functional groups.
Ethyl 3-(3,4-dimethoxyphenyl)acrylate: Contains a similar aromatic ring but with an acrylate moiety instead of the pyrido[2,3-d]pyrimidine core
Uniqueness
Ethyl [3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate is unique due to its combination of a pyrido[2,3-d]pyrimidine core with a 3,4-dimethoxyphenyl group and an ethyl acetate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
ethyl 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-4-30-18(25)13-24-19-15(6-5-10-22-19)20(26)23(21(24)27)11-9-14-7-8-16(28-2)17(12-14)29-3/h5-8,10,12H,4,9,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIOVFVMKMHIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=N2)C(=O)N(C1=O)CCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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